

4-Ethynyl-2-methylaniline molecular structure

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Compound of Interest

Compound Name: 4-Ethynyl-2-methylaniline

CAS No.: 146141-31-3

Cat. No.: B583632

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Technical Guide: 4-Ethynyl-2-methylaniline Advanced Synthesis, Impurity Profiling, and TKI Applications[1]

Part 1: Molecular Architecture & Physicochemical Profile[1]

4-Ethynyl-2-methylaniline represents a high-value pharmacophore used to introduce rigid alkynyl linkers into small molecule inhibitors.[1] Its structure combines a nucleophilic aniline handle (for amide/urea formation) with a terminal alkyne (for Sonogashira coupling or "click" chemistry), positioned meta to each other with an ortho-methyl steric block. This specific substitution pattern is designed to overcome gatekeeper mutations (e.g., T315I) in kinase domains by forcing specific conformational binding modes.

Physicochemical Specifications

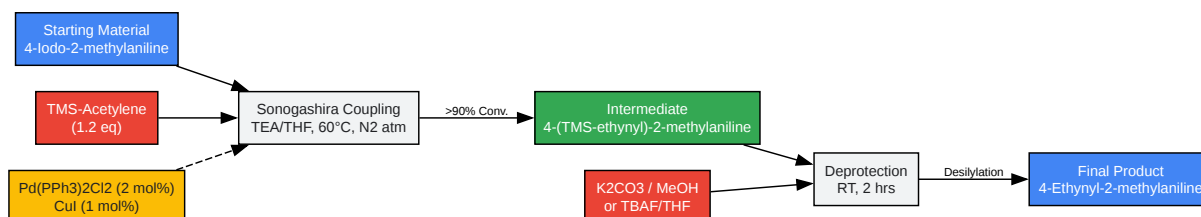
Property	Specification	Relevance to Process
CAS Number	40697-87-8	Unique Identifier
IUPAC Name	4-Ethynyl-2-methylaniline	Standard Nomenclature
Molecular Formula	C ₉ H ₉ N	Stoichiometry calculation
Molecular Weight	131.18 g/mol	Yield calculations
Appearance	Off-white to pale brown crystalline solid	Oxidation indicator (darkening indicates polymerization)
Melting Point	48–52 °C (Lit.)[1]	Purity verification parameter
Solubility	Soluble in DMSO, MeOH, DCM; Low in Water	Workup solvent selection
pKa (Predicted)	~4.5 (Aniline nitrogen)	pH control during extraction

Part 2: Synthetic Pathways & Process Chemistry[1][2]

The industrial preparation of **4-Ethynyl-2-methylaniline** typically proceeds via a Sonogashira Cross-Coupling sequence.[1] The direct coupling of acetylene gas is often avoided in GMP settings due to safety and poly-substitution risks.[1] Instead, a silyl-protected route is preferred for high fidelity.[1]

2.1 The Synthetic Workflow (DOT Visualization)

The following diagram illustrates the optimized 2-step manufacturing process:



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Figure 1: Two-step synthesis via Sonogashira coupling and desilylation. High-contrast nodes indicate critical control points.[1]

2.2 Detailed Experimental Protocol

Step 1: Sonogashira Coupling

- Inertion: Charge a reactor with 4-iodo-2-methylaniline (1.0 eq) and dry THF (10 vol). Sparge with nitrogen for 30 minutes to remove dissolved oxygen (Critical to prevent Glaser homocoupling of the alkyne).
- Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.01 eq).
- Reagent Addition: Add Triethylamine (3.0 eq) followed by dropwise addition of Trimethylsilylacetylene (TMS-acetylene, 1.2 eq).
 - Note: Exothermic reaction. Control temperature to <60°C.
- Reaction: Stir at 60°C for 4–6 hours. Monitor by HPLC for consumption of aryl iodide.
- Workup: Filter off triethylamine hydroiodide salts. Concentrate the filtrate to yield the TMS-protected intermediate.[1]

Step 2: Desilylation

- Dissolution: Dissolve the crude intermediate in Methanol (5 vol).
- Cleavage: Add Potassium Carbonate (K₂CO₃, 1.5 eq) at room temperature.
 - Process Insight: Base-mediated cleavage is preferred over TBAF in large-scale synthesis to avoid difficult fluoride waste remediation.[1]
- Quench & Isolation: Stir for 2 hours. Dilute with water and extract into Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

- Purification: Recrystallize from Hexanes/Ethyl Acetate (9:1) to remove trace palladium and oligomers.

Part 3: Critical Quality Attributes (CQAs) & Impurity Profiling

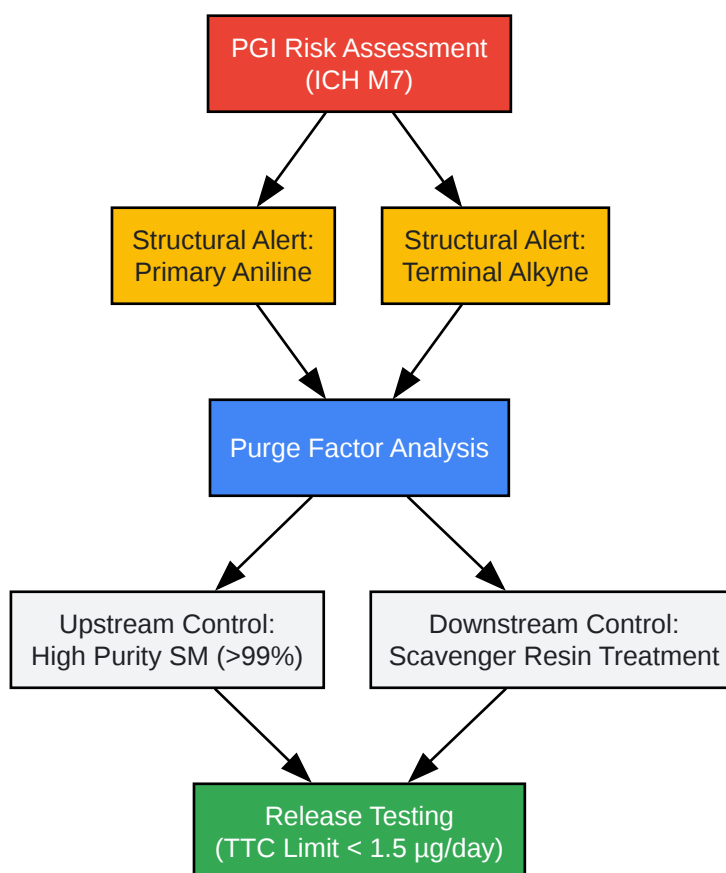
In the context of pharmaceutical development (ICH M7 guidelines), this molecule presents specific genotoxicity risks that must be controlled.

3.1 Potential Genotoxic Impurities (PGIs)

The combination of an aromatic amine and a Michael acceptor precursor (the alkyne) creates structural alerts.

Impurity Type	Origin	Control Strategy
Glaser Homocoupling	Dimerization of alkyne (O ₂ presence)	Strict inert atmosphere (N ₂ /Ar); Low CuI loading.[1]
Residual Palladium	Catalyst carryover	Thiol-functionalized silica scavengers or crystallization. [1]
Aniline Isomers	Starting material impurity	Regio-controlled synthesis of starting aryl halide.[1]
Heavy Metals	Catalysts (Pd, Cu)	ICP-MS testing; Specification limit < 10 ppm.[1]

3.2 PGI Management Workflow (DOT Visualization)



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Figure 2: Risk assessment and control strategy for genotoxic impurities in **4-ethynyl-2-methylaniline** production.

Part 4: Application in Tyrosine Kinase Inhibitor (TKI) Design[1]

4-Ethynyl-2-methylaniline serves as a "tail" moiety or linker in third-generation TKIs targeting BCR-ABL, EGFR, and VEGFR.[1]

- Mechanism of Action: The terminal alkyne functions as a rigid "molecular rod." When coupled to a heterocyclic core (e.g., quinazoline or pyrimidine), it extends the aniline deep into the kinase hydrophobic pocket.
- Steric Steering: The 2-methyl group is non-negotiable in many SAR (Structure-Activity Relationship) studies.[1] It induces a twist in the molecule, forcing the aniline ring out of coplanarity. This "ortho-effect" is crucial for:

- Improving solubility by disrupting crystal packing.
- Avoiding steric clashes with the "Gatekeeper" residue (e.g., T315I in BCR-ABL) found in drug-resistant cancers.[\[1\]](#)

Key Drug Class Associations:

- Ponatinib Analogs: While Ponatinib uses a 3-ethynyl-4-methyl substitution pattern, the 4-ethynyl-2-methyl isomer is used in "hybrid" inhibitor research to probe different binding vectors in the ATP-binding site.[\[1\]](#)
- Alkynyl-Quinazolines: Used to synthesize irreversible EGFR inhibitors where the alkyne positions a Michael acceptor (acrylamide) near Cys797.[\[1\]](#)

References

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